molecular formula C10H8FNO2 B1486434 [5-(2-Fluorophenyl)isoxazol-3-yl]methanol CAS No. 1105191-15-8

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol

Cat. No. B1486434
M. Wt: 193.17 g/mol
InChI Key: UDUUQCWLDVLJSH-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol, also known as 5-FPI, is an organic compound that has found numerous applications in scientific research, particularly in the fields of biochemistry and physiology. 5-FPI is a member of the isoxazole family of compounds, which are characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring structure. 5-FPI is a relatively new compound, having only been synthesized in the late 1990s, and is being studied for its potential applications in a variety of fields.

Scientific Research Applications

Anticonvulsant Agents

Novel derivatives involving isoxazole compounds have been synthesized for their potential as sodium channel blockers and anticonvulsant agents. One study found that a specific compound showed significant potency as an anticonvulsant, indicating the therapeutic potential of such structures in managing seizures S. Malik & S. Khan, 2014.

Antimicrobial Activity

Isoxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial and fungal organisms. The structural modifications in isoxazole compounds enhance their antimicrobial efficacy, showcasing their potential in combating microbial infections K. S. Kumar et al., 2019.

Synthesis and Structural Studies

Efficient synthetic pathways have been developed for creating isoxazole compounds with potential applications in various chemical and biological research areas. Studies also focus on the structural and spectroscopic characterization of these compounds, which is crucial for understanding their properties and interactions R. Moreno-Fuquen et al., 2019.

Electronegativity Effects

Research on fluorine and chlorine substituted isoxazoles has investigated the impact of electronegativity on their structural, spectrophotometric, and thermo-chemical properties. Such studies are fundamental in designing compounds with tailored physical and chemical properties for specific applications Nilesh. U. Jadhao & A. Naik, 2017.

Anti-inflammatory and Antitumor Activities

Isoxazole compounds have been explored for their anti-inflammatory and antitumor activities. The synthesis of novel isoxazole derivatives and their biological evaluation highlight the potential of these compounds in developing new therapeutic agents E. Rajanarendar et al., 2015.

properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUUQCWLDVLJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Fluorophenyl)isoxazol-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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